molecular formula C7H8N4S B1238251 2-Pyridinecarboxaldehyde thiosemicarbazone CAS No. 61043-10-5

2-Pyridinecarboxaldehyde thiosemicarbazone

Cat. No. B1238251
CAS RN: 61043-10-5
M. Wt: 180.23 g/mol
InChI Key: GXBCCUBTQFNGFA-BJMVGYQFSA-N
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Description

Synthesis Analysis

The synthesis of PCT compounds involves the condensation of pyridine-2-carboxaldehyde with thiosemicarbazide. A notable example includes the preparation of various substituted PCT derivatives, where the corresponding pyridine-2-carboxaldehydes are generated through oxidation of nitro-picoline derivatives, followed by condensation with thiosemicarbazide (Liu, Lin, & Sartorelli, 1992). This method highlights the versatility in synthesizing amino derivatives of PCT, which have shown significant antitumor activity.

Molecular Structure Analysis

The molecular structure of PCT compounds has been elucidated through various spectroscopic techniques. For instance, the crystal structure of a bromo complex of pyridine-2-carbaldehyde thiosemicarbazone copper(II) was determined, showcasing a discrete monomeric molecule with a square-pyramidal copper(II) ion configuration (García-Tojal et al., 1996). Such studies are crucial for understanding the chelating behavior of PCT compounds and their interaction with metal ions.

Chemical Reactions and Properties

PCT compounds exhibit a range of chemical reactions, primarily through their ability to form complexes with various metals. These complexes have been investigated for their biological activities, including antiproliferative effects against cancer cells. Notably, Ga(III) complexes of PCT were synthesized, showing significant anticancer activity by promoting apoptosis and inhibiting cell cycle progression (Qi et al., 2017). Such studies highlight the potential of PCT compounds in the development of novel anticancer agents.

Physical Properties Analysis

The physical properties of PCT compounds and their metal complexes have been a subject of study, particularly in terms of their spectroscopic and structural characteristics. The structural analysis of zinc(II) complexes with PCT derivatives provided insights into their coordination chemistry and the impact of substituents on their physical properties (Rapheal et al., 2021).

Chemical Properties Analysis

The chemical properties of PCT compounds are largely defined by their reactivity with metal ions, leading to the formation of complexes with unique biological and chemical properties. The interaction of PCT derivatives with copper(II) ions, for example, has been studied for their antimicrobial and antileukemic potential, indicating the broad spectrum of activity these compounds may possess (Scovill, Klayman, & Franchino, 1982).

Scientific Research Applications

Antitumor Activity

2-Pyridinecarboxaldehyde thiosemicarbazone and its derivatives have shown significant antitumor activity. Liu, Lin, and Sartorelli (1992) synthesized various substituted pyridine-2-carboxaldehyde thiosemicarbazones, demonstrating notable antineoplastic activity in mice with L1210 leukemia. Among these, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone were particularly effective, showcasing remarkable survival rates in treated mice (Liu, Lin, & Sartorelli, 1992).

Iron(III) Complex Formation

Raina and Srivastava (1982) prepared iron(III) complexes of 2-pyridinecarboxaldehyde thiosemicarbazone with various anions. These complexes were characterized through elemental analysis, magnetic measurements, infrared spectra, and EPR spectra, providing insights into the structural and bonding characteristics of these compounds (Raina & Srivastava, 1982).

Organotin Chlorides Complexation

Bamgboye and Bamgboye (1988) investigated the complex formation between organotin chlorides and 2-pyridinecarboxaldehyde thiosemicarbazone. The study revealed the formation of 1:1 addition complexes, with solid-state configurations studied using Mossbauer and far-infrared spectroscopy (Bamgboye & Bamgboye, 1988).

Corrosion Inhibition

Khaled (2010) explored the adsorption and corrosion inhibition behavior of 2-pyridinecarboxaldehyde thiosemicarbazone on nickel surfaces. The study employed electrochemical methods and computational analyses, demonstrating the compound's efficiency as a corrosion inhibitor (Khaled, 2010).

Enhanced Antiproliferative Activity

Qi et al. (2017) synthesized Ga(III) complexes with 2-pyridinecarboxaldehyde thiosemicarbazones, showing enhanced antiproliferative activity. These complexes were effective in promoting apoptosis and inhibiting cell cycle transitions in cancer cells (Qi et al., 2017).

Antiviral Activity

Thompson, Minton, Officer, and Hitchings (1953) demonstrated the antiviral capacity of thiosemicarbazones, including those with pyridine structures, against vaccinia virus in mice. These findings highlight the potential of these compounds in antiviral therapy (Thompson et al., 1953).

Cobalt(III) Complex Formation

Bamgboye and Bamgboye (1985) prepared Cobalt(III) complexes of 2-pyridinecarboxaldehyde thiosemicarbazone, characterizing them through various analytical techniques. These complexes provided insights into the coordination chemistry of Cobalt(III) with such ligands (Bamgboye & Bamgboye, 1985).

Structural Studies

Ralzada and Srivastava (1992) conducted structural studies on organotin(IV) complexes with thiosemicarbazones derived from 2-pyridinecarboxaldehyde. The complexes exhibited biologically active configurations, suggesting potential applications in medicinal chemistry (Ralzada & Srivastava, 1992).

Experimental and Theoretical Evaluation as Corrosion Inhibitors

Xu et al. (2014) conducted a detailed experimental and theoretical evaluation of 2-pyridinecarboxaldehyde thiosemicarbazone compounds as corrosion inhibitors for mild steel in hydrochloric acid solutions. This study highlighted the compound's effectiveness and the underlying mechanisms of inhibition (Xu et al., 2014).

Safety And Hazards

The safety data sheet for 2-Pyridinecarboxaldehyde indicates that it is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled . It is also toxic to aquatic life .

Future Directions

Future research could focus on developing the next-generation metal agents for efficiently inhibiting tumor growth by synthesizing new complexes derived from 2-pyridinecarboxaldehyde thiosemicarbazone . Another direction could be to investigate the structure-activity relationships of these complexes .

properties

IUPAC Name

[(E)-pyridin-2-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCCUBTQFNGFA-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboxaldehyde thiosemicarbazone

CAS RN

61043-10-5, 3608-75-1
Record name Hydrazinecarbothioamide, (E)-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name WLN: T6NJ B1UNMYZUS
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Record name 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE
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Record name 2-Formylpyridine thiosemicarbazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyridinecarboxaldehyde thiosemicarbazone
Reactant of Route 2
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2-Pyridinecarboxaldehyde thiosemicarbazone

Citations

For This Compound
217
Citations
TT Bamgboye, OA Bamgboye - Inorganica chimica acta, 1985 - Elsevier
… Cobalt(III) complexes of 2-pyridinecarboxaldehyde thiosemicarbazone with an appropriate … 2-pyridinecarboxaldehyde thiosemicarbazone is coordinated to Co(III) ion in a 2:1 ratio. The …
Number of citations: 25 www.sciencedirect.com
M Jiang, J Pang, X Jia, Y Chu, W Li, H Liang… - Dalton …, 2023 - pubs.rsc.org
… Considering the abovementioned factors, we synthesized a series of Zn(II) complexes derived from 2-pyridinecarboxaldehyde thiosemicarbazone and then investigated their structure–…
Number of citations: 1 pubs.rsc.org
Y Fu, Y Liu, J Wang, C Li, S Zhou… - Oncology …, 2017 - spandidos-publications.com
… In the present study, the inhibitory effect of 2-pyridinecarboxaldehyde thiosemicarbazone (PCT) and its copper complex (PCT-Cu) on cell proliferation was investigated. The copper …
Number of citations: 15 www.spandidos-publications.com
S Chandra, S Raizada, M Tyagi, PK Sharma - Spectrochimica Acta Part A …, 2008 - Elsevier
… In view of the above applications, in this paper, we report the synthesis, spectral characterization and antimicrobial screening of 2-pyridinecarboxaldehyde thiosemicarbazone(L) and its …
Number of citations: 77 www.sciencedirect.com
A Tadjarodi, SM Ferdowsi, R Zare-Dorabei… - Ultrasonics …, 2016 - Elsevier
A novel adsorbent, based on modifying graphene oxide (GO) chemically with 2-pyridinecarboxaldehyde thiosemicarbazone (2-PTSC) as ligand, was designed by facile process for …
Number of citations: 126 www.sciencedirect.com
R Raina, TS Srivastava - Inorganica Chimica Acta, 1982 - Elsevier
… The iron(III) complexes of 2-pyridinecarboxaldehyde thiosemicarbazone with an … It has been concluded that the 2-pyridinecarboxaldehyde thiosemicarbazone is coordinated to iron(III) …
Number of citations: 48 www.sciencedirect.com
B Xu, W Yang, Y Liu, X Yin, W Gong, Y Chen - Corrosion Science, 2014 - Elsevier
… The experimental results show that the inhibition efficiency of 2-pyridinecarboxaldehyde thiosemicarbazone (2-PCT) is higher than that of 4-pyridinecarboxaldehyde thiosemicarbazone …
Number of citations: 334 www.sciencedirect.com
TT Bamgboye, OA Bamgboye - Inorganica chimica acta, 1988 - Elsevier
The complex formation between organotin chlorides and 2-pyridinecarboxaldehyde thiosemicarbazone (PT) has been investigated. In only one case is a substitution reaction observed …
Number of citations: 17 www.sciencedirect.com
A Habibi, SA Sadat Shandiz, A Salehzadeh… - JBIC Journal of …, 2020 - Springer
… The present study highlights the apoptotic activity of magnetic Fe 3 O 4 nanoparticulates functionalized by glutamic acid and 2-pyridinecarboxaldehyde thiosemicarbazone (PTSC) …
Number of citations: 14 link.springer.com
CR Kowol, R Trondl, P Heffeter, VB Arion… - Journal of medicinal …, 2009 - ACS Publications
The first metal complexes of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) were synthesized. Triapine was prepared by a novel three-step procedure in 64% overall …
Number of citations: 182 pubs.acs.org

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